REACTION_CXSMILES
|
[Si:1](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][OH:25])=[CH:22][CH:21]=1.C(N(CC)CC)C.CN(C1C=CC=CN=1)C>ClCCl>[Si:1]([O:25][CH2:24][C:23]1[CH:26]=[CH:27][C:20]([Br:19])=[CH:21][CH:22]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
3.72 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
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washed with 50 mL of 10% aqueous HCl
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with 50 mL of dichloromethane
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvents were removed in vacuo
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Type
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FILTRATION
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Details
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The residue was filtered through a plug (6@×2@) of silica gel using a solution of 97% hexane/ethyl acetate
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Type
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CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
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TEMPERATURE
|
Details
|
was heated under vacuum (3 torr) to 170° C. for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
to remove a low-boiling impurity
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC1=CC=C(C=C1)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |